molecular formula C15H10N2O4 B2547864 1-(3-nitrobenzyl)-1H-indole-2,3-dione CAS No. 346442-46-4

1-(3-nitrobenzyl)-1H-indole-2,3-dione

Cat. No.: B2547864
CAS No.: 346442-46-4
M. Wt: 282.255
InChI Key: VTCUAJNKKBKMFZ-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitro group attached to a benzyl moiety, which is further connected to an indole ring system. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-nitrobenzyl)-1H-indole-2,3-dione typically involves multi-step organic reactions. One common method starts with the nitration of benzyl compounds to introduce the nitro group. This is followed by a series of reactions to form the indole ring system. The key steps include:

    Nitration: Benzyl compounds are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Indole Ring: The nitrated benzyl compound undergoes cyclization reactions to form the indole ring. This can involve the use of reagents such as phosphorus oxychloride (POCl3) and bases like sodium hydroxide (NaOH).

    Final Assembly: The final step involves the coupling of the nitrobenzyl moiety with the indole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4).

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents.

Major Products:

    Reduction Products: Amino derivatives of the indole compound.

    Oxidation Products: Various oxidized forms of the indole ring.

    Substitution Products: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(3-Nitrobenzyl)-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-nitrobenzyl)-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-(3-Nitrobenzyl)-1H-indole-2,3-dione can be compared with other indole derivatives:

    Similar Compounds: 1-(2-nitrobenzyl)-1H-indole-2,3-dione, 1-(4-nitrobenzyl)-1H-indole-2,3-dione.

    Uniqueness: The position of the nitro group on the benzyl moiety can significantly influence the compound’s reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-12-6-1-2-7-13(12)16(15(14)19)9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCUAJNKKBKMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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